2-{8-[(2,4-dimethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}-N-(3-ethylphenyl)acetamide
Description
2-{8-[(2,4-dimethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}-N-(3-ethylphenyl)acetamide is a complex organic compound that belongs to the class of triazolopyrazines This compound is characterized by its unique structure, which includes a triazolo ring fused to a pyrazine ring, and is further substituted with various functional groups such as dimethylphenylthio and ethylphenylacetamide
Properties
IUPAC Name |
2-[8-(2,4-dimethylphenyl)sulfanyl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(3-ethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O2S/c1-4-17-6-5-7-18(13-17)25-20(29)14-28-23(30)27-11-10-24-22(21(27)26-28)31-19-9-8-15(2)12-16(19)3/h5-13H,4,14H2,1-3H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQJYBTFLFBEUIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)SC4=C(C=C(C=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{8-[(2,4-dimethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}-N-(3-ethylphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Triazolopyrazine Core: The synthesis begins with the formation of the triazolopyrazine core. This can be achieved by reacting a suitable pyrazine derivative with a triazole precursor under specific reaction conditions, such as the use of a strong base and a suitable solvent.
Introduction of the Dimethylphenylthio Group: The next step involves the introduction of the dimethylphenylthio group. This can be accomplished by reacting the intermediate triazolopyrazine with a dimethylphenylthiol reagent in the presence of a catalyst.
Acetylation: The final step involves the acetylation of the intermediate compound to introduce the ethylphenylacetamide group. This can be done using an acylating agent such as acetic anhydride or acetyl chloride in the presence of a base.
Industrial production methods for this compound may involve optimization of these steps to improve yield and purity, as well as the use of large-scale reactors and purification techniques.
Chemical Reactions Analysis
2-{8-[(2,4-dimethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}-N-(3-ethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction can lead to the formation of sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride. This can result in the reduction of the carbonyl group to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl rings. For example, halogenation can be achieved using halogenating agents such as bromine or chlorine.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. Key methods include:
- Nucleophilic Substitution : Reactions involving various functional groups to form the desired structure.
- Characterization Techniques : Methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to confirm the structure and purity of the compound.
Biological Activities
Research indicates that compounds with similar structures exhibit a range of biological activities. The potential applications of this compound include:
Antimicrobial Activity
Compounds within the triazole class have demonstrated effectiveness against various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa. The presence of the sulfanyl group may enhance its interaction with microbial targets.
Anti-inflammatory Properties
In silico studies suggest that this compound may inhibit enzymes involved in inflammatory pathways, such as lipoxygenase (LOX) and cyclooxygenase (COX). Molecular docking studies have indicated promising interactions with these targets, warranting further investigation for potential therapeutic applications in inflammatory diseases.
Anticancer Potential
Triazole derivatives have been explored for their anticancer properties due to their ability to disrupt cancer cell proliferation. Preliminary studies suggest that this compound could interfere with specific signaling pathways involved in tumor growth.
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of similar compounds:
Mechanism of Action
The mechanism of action of 2-{8-[(2,4-dimethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}-N-(3-ethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cellular processes, leading to the disruption of metabolic pathways. Additionally, the compound may interact with cellular membranes, affecting their integrity and function.
Comparison with Similar Compounds
2-{8-[(2,4-dimethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}-N-(3-ethylphenyl)acetamide can be compared with other similar compounds, such as:
2-(8-((2,4-dimethylphenyl)thio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)-N-(3-ethylphenyl)acetamide: This compound has a pyrimidine ring instead of a pyrazine ring, which may result in different chemical reactivity and biological activity.
2-(8-((2,4-dimethylphenyl)thio)-3-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(3H)-yl)-N-(3-ethylphenyl)acetamide: This compound has a quinoxaline ring, which may also affect its properties and applications.
The uniqueness of this compound lies in its specific structural features, which contribute to its distinct chemical and biological properties.
Biological Activity
The compound 2-{8-[(2,4-dimethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}-N-(3-ethylphenyl)acetamide , with CAS number 1251575-30-0 , is a complex organic molecule known for its potential biological and pharmacological activities. This article explores its biological activity, focusing on its anticancer properties, antimicrobial effects, and other pharmacological applications.
- Molecular Formula : C23H23N5O2S
- Molecular Weight : 433.5 g/mol
- Structure : The compound features a triazole ring fused with a pyrazine moiety and a sulfanyl group, which is significant for its biological interactions.
Biological Activity Overview
The biological activity of this compound is primarily attributed to its structural characteristics that allow interaction with various biological targets. Research indicates that derivatives of triazoles and related compounds often exhibit a range of pharmacological properties including:
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Anticancer Activity :
- Studies have shown that triazole derivatives can inhibit cancer cell proliferation. For instance, compounds similar to the one have demonstrated cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer) .
- A notable study identified a related triazole compound that exhibited significant anticancer activity through mechanisms involving apoptosis induction and cell cycle arrest .
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Antimicrobial Properties :
- The presence of the sulfanyl group enhances the antimicrobial activity of triazole derivatives. Research has indicated that such compounds can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria .
- A specific study highlighted the efficacy of triazolethiones in combating various pathogenic bacteria, suggesting that the compound could serve as a promising candidate for antibiotic development .
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Anti-inflammatory and Antioxidant Effects :
- Compounds with similar structures have been reported to possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes .
- The antioxidant activity is also significant; many triazole derivatives have shown the ability to scavenge free radicals, thereby reducing oxidative stress .
Table 1: Summary of Biological Activities
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer progression or microbial metabolism.
- Interference with Cell Signaling Pathways : By modulating pathways such as apoptosis and inflammation, this compound can influence cell survival and proliferation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
